3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide
Overview
Description
3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C12H19ClN2O2S . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 290.810 Da .Scientific Research Applications
Antitumor Activity : Sulfonamide compounds, including some similar to 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide, have been studied for their antitumor properties. For instance, compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been identified as potent cell cycle inhibitors and have advanced to clinical trials for their antimitotic and antiproliferative properties in various cancer cell lines (Owa et al., 2002).
Synthesis of Novel Compounds : Research has demonstrated the synthesis of novel compounds using 2-aminobenzenesulfonamide and chloroalkyl isothiocyanates, which could be structurally related to this compound (Chern et al., 1990). These synthetic pathways could be vital for creating new drugs or materials with specific properties.
Study of Solubility and Thermodynamics : The solubility of compounds like 4-aminobenzenesulfonamide in various solvents has been researched. Understanding the solubility and thermodynamic properties of such compounds can inform their practical applications in pharmaceuticals and chemical engineering (Asadi et al., 2020).
Antibacterial and Antifungal Activities : Sulfanilamide-derived compounds have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown promising results against various strains, indicating potential applications in treating infections (Wang et al., 2010).
Carbonic Anhydrase Inhibition : Research into sulfonamide derivatives, including those structurally similar to this compound, has shown that they can act as potent inhibitors of carbonic anhydrases, enzymes important in various physiological processes. This property suggests potential therapeutic applications (Sapegin et al., 2018).
Cancer Treatment Potential : Novel sulfonamide compounds, including derivatives of benzenesulfonamide, have been investigated for their potential in treating metastatic tumors. These studies are part of a broader effort to develop new cancer therapies (Colinas, 2013).
Safety and Hazards
The safety precautions for handling 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .
Properties
IUPAC Name |
3-amino-4-chloro-N,N-dipropylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2S/c1-3-7-15(8-4-2)18(16,17)10-5-6-11(13)12(14)9-10/h5-6,9H,3-4,7-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMWAASMUQCGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.